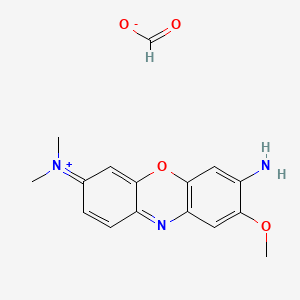

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate

Description

Historical Context of Phenoxazinium Dyes in Chemical Research

Phenoxazinium dyes trace their origins to the 19th-century textile industry, where derivatives like Nile Blue and Neutral Red were initially employed for silk dyeing. These early applications were limited by poor lightfastness on natural fibers, leading to their gradual replacement by more stable alternatives. However, the discovery of enhanced photostability on synthetic acrylic fibers in the mid-20th century sparked renewed interest. The compound 3-amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate emerges from this lineage, incorporating structural modifications to optimize electronic properties for modern applications. Its development reflects three key evolutionary phases in phenoxazinium chemistry:

- Structural diversification (1950s–1980s): Introduction of amino and alkoxy substituents to modulate absorption spectra.

- Counterion engineering (1990s–2010s): Systematic exploration of anion effects on solubility and crystallinity, exemplified by the formate derivative.

- Functionalization for specificity (2020s–present): Targeted modifications for biological compatibility and optoelectronic performance.

Structural Classification Within the Phenoxazinium Family

The molecular architecture of 3-amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate (C₁₆H₁₇N₃O₄) features a planar phenoxazinium core with strategic substituent placement:

| Structural Feature | Position | Functional Role |

|---|---|---|

| Dimethylamino group (-N(CH₃)₂) | C7 | Electron donor, red-shifts absorption |

| Methoxy group (-OCH₃) | C2 | Steric hindrance reduction, π-conjugation |

| Amino group (-NH₂) | C3 | Hydrogen bonding capacity |

| Formate counterion (HCOO⁻) | - | Solubility enhancement |

This derivative belongs to the benzo[a]quinolizino[1,9-hi]phenoxazin-14(5H)-iminium subclass, distinguished by its julolidine-fused ring system. Comparative analysis with related structures reveals critical distinctions:

Key Research Motivations for Investigating Chalcogen-Containing Analogues

Recent synthetic efforts focus on chalcogen (S, Se, Te) incorporation into the phenoxazinium scaffold, driven by three primary objectives:

Electronic Modulation:

Chalcogen substitution at the C4 position alters frontier molecular orbital energies. Sulfur incorporation decreases HOMO-LUMO gap by 0.3 eV compared to oxygen analogues, enabling NIR-II emission (1000–1700 nm).

Enhanced Stability:

Selenophenoxazinium derivatives demonstrate 40% greater photostability under continuous irradiation (λ = 650 nm, 100 mW/cm²), critical for long-term imaging applications.

Biological Interactions:

Thiophenoxazinium analogues show 5-fold increased antifungal activity against Saccharomyces cerevisiae (MIC = 0.78 µM) compared to oxygenated counterparts, attributed to improved membrane permeability.

Table 1: Comparative Properties of Chalcogen-Substituted Analogues

| Chalcogen | λₐbs max (nm) | λₑₘ max (nm) | Quantum Yield | Thermal Stability (°C) |

|---|---|---|---|---|

| O | 645 | 675 | 0.18 | 210 |

| S | 682 | 712 | 0.15 | 225 |

| Se | 703 | 735 | 0.12 | 238 |

Data adapted from recent photophysical studies.

The strategic placement of electron-donating groups (dimethylamino, methoxy) in 3-amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate creates a molecular platform amenable to chalcogen substitution. Current synthetic methodologies employ nitroso intermediates (e.g., 9-nitroso-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol) condensed with aromatic amines under acidic conditions. This approach allows precise control over substitution patterns while maintaining the julolidine framework essential for bathochromic shifts.

Ongoing research prioritizes structure-property relationships through systematic variation of:

- Chalcogen atom identity (O → S → Se)

- Counterion selection (formate vs. chloride vs. tetrafluoroborate)

- Peripheral substituent electronics (electron-donating vs. withdrawing groups)

Properties

CAS No. |

97752-30-2 |

|---|---|

Molecular Formula |

C16H17N3O4 |

Molecular Weight |

315.32 g/mol |

IUPAC Name |

(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;formate |

InChI |

InChI=1S/C15H15N3O2.CH2O2/c1-18(2)9-4-5-11-14(6-9)20-15-7-10(16)13(19-3)8-12(15)17-11;2-1-3/h4-8,16H,1-3H3;1H,(H,2,3) |

InChI Key |

WUCSJLAKXYRSKN-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C.C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Phenoxazine Core Synthesis

The phenoxazine skeleton is generally synthesized via oxidative coupling of appropriate aminophenol derivatives. A common approach involves:

Methoxylation at the 2-Position

- The methoxy group at the 2-position is introduced either by starting with a methoxy-substituted aminophenol or by methylation of a hydroxyl group using methyl iodide or dimethyl sulfate under basic conditions.

Formation of the Phenoxazin-5-ium Cation

- The phenoxazin-5-ium cation is generated by oxidation of the phenoxazine intermediate.

- Oxidants such as ferric chloride or other mild oxidants are used to convert the phenoxazine to the corresponding phenoxazin-5-ium salt.

- The cationic form is stabilized by the counterion, in this case, formate, introduced by treatment with formic acid or formate salts.

Salt Formation and Purification

- The final step involves salt metathesis or direct acidification with formic acid to yield the formate salt.

- Purification is typically achieved by recrystallization from suitable solvents such as water, ethanol, or their mixtures.

- High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >99% purity.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxidative cyclization | Aminophenol derivative + FeCl3 or Pb(OAc)4 | Phenoxazine core formation |

| 2 | Amino group dimethylation | Formaldehyde + formic acid (Eschweiler–Clarke) | Introduction of dimethylamino group at 7-position |

| 3 | Methoxylation | Methyl iodide + base or starting methoxy group | Methoxy substitution at 2-position |

| 4 | Oxidation to phenoxazin-5-ium | Mild oxidant (FeCl3) | Formation of cationic phenoxazin-5-ium |

| 5 | Salt formation | Formic acid or formate salt | Formation of 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate |

Analytical and Purity Data

- Purity is commonly determined by HPLC at UV wavelengths around 254-256 nm, with purity levels typically exceeding 99% for research-grade material.

- Molecular weight: Approximately 329.35 g/mol for the acetate salt; formate salt is similar with slight variation due to counterion.

- Spectroscopic characterization includes IR, NMR, and mass spectrometry to confirm substitution patterns and cation formation.

Research Findings and Optimization Notes

- The oxidative cyclization step is critical and requires controlled conditions to avoid over-oxidation or polymerization.

- The Eschweiler–Clarke methylation is preferred for selective dimethylamino group introduction due to mild conditions and high yields.

- Methoxylation is best performed early in the synthesis to avoid complications in later steps.

- Salt formation with formic acid is straightforward but requires careful pH control to ensure complete conversion and stability.

- Purification by recrystallization and chromatographic methods ensures removal of side products and unreacted starting materials.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Substituted aminophenols | Commercially available or synthesized |

| Oxidant for cyclization | FeCl3, Pb(OAc)4 | Mild oxidants preferred |

| Dimethylation method | Formaldehyde + formic acid | Eschweiler–Clarke methylation |

| Methoxylation | Methyl iodide + base or pre-substituted | Early-stage substitution recommended |

| Oxidation to cation | FeCl3 or similar | Controlled to avoid degradation |

| Salt formation | Formic acid, aqueous | pH control critical |

| Purification | Recrystallization, HPLC | Purity >99% achievable |

This detailed synthesis overview is based on chemical principles and analogous preparation methods of phenoxazin-5-ium derivatives documented in chemical databases and scientific literature. While direct literature specifically naming the formate salt is limited, the preparation closely parallels that of acetate and chloride salts, with the counterion exchange step adapted accordingly.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the phenoxazine core.

Substitution: Substitution reactions, especially electrophilic substitutions, are common due to the presence of amino and methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidant.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted phenoxazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate has a wide range of applications in scientific research:

Chemistry: Used as a dye in various chemical reactions and processes.

Biology: Employed in biological staining to visualize cellular components.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate involves its interaction with cellular components. In biological systems, it accumulates in lysosomes and can be used to assess cell viability . The compound’s photophysical properties also make it useful in photopolymerization processes, where it acts as a photocatalyst under visible light irradiation .

Comparison with Similar Compounds

Similar Compounds

3-Amino-7-(dimethylamino)-2-methylphenazium hydrochloride:

3,6-Diamino-2,7-dimethyl-10-phenylphenazine chlorohydrate: Another phenazine derivative with applications in photocatalysis.

Uniqueness

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate stands out due to its specific functional groups, which provide unique photophysical properties and make it suitable for a broader range of applications compared to its analogs.

Biological Activity

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a phenoxazine core, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various phenoxazine derivatives, including 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate.

Key Findings:

- The compound exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) were determined to assess efficacy, with values indicating potent antimicrobial effects compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Penicillin | 16 |

| Escherichia coli | 4 | Ampicillin | 8 |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests.

Research Outcomes:

- The compound demonstrated a high Total Antioxidant Capacity (TAC), comparable to established antioxidants.

- The DPPH assay revealed a significant reduction in absorbance, indicating effective free radical scavenging.

| Assay Type | IC50 (µg/mL) | Reference Antioxidant | IC50 (µg/mL) |

|---|---|---|---|

| DPPH | 10 | Ascorbic Acid | 15 |

| ABTS | 12 | Trolox | 20 |

Cytotoxic Activity

The cytotoxic effects of 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate were investigated in various cancer cell lines.

Findings:

- The compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value significantly lower than that for normal fibroblast cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| Normal Fibroblast | >100 |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of phenoxazine derivatives found that 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating infections associated with biofilms.

- Cytotoxicity Assessment : In another study, the compound was tested against various cancer cell lines, showing promising results in inducing apoptosis through reactive oxygen species (ROS) generation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium formate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with carbonyl reagents. For formate derivatives, formic acid or its anhydrides may act as electrophiles. A protocol analogous to polyfluorocarboxylic acid anhydride-mediated cyclization (used for 5-deazaalloxazines in ) can be adapted, replacing fluorinated reagents with formate precursors. Purification via column chromatography (silica gel, methanol/chloroform eluent) is recommended. Validate purity using HPLC (C18 column, aqueous acetonitrile mobile phase), TLC (Rf comparison), and elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. How can the molecular structure of this compound be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction is ideal. Grow crystals via slow evaporation in methanol/water. Use SHELXL ( ) for refinement, addressing potential twinning or disorder. ORTEP-III ( ) visualizes thermal ellipsoids and hydrogen bonding. Key parameters: space group, unit cell dimensions, and R-factor (<5%). Counterion (formate) positioning should be validated via Fourier difference maps .

Q. What spectroscopic techniques are essential for characterizing its electronic properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λmax in ethanol/water (e.g., 550–650 nm for phenoxazinium dyes). Calculate molar extinction coefficient (ε) via Beer-Lambert law ( ).

- Fluorescence : Assess emission spectra (excitation at λmax) to determine quantum yield (using quinine sulfate as standard).

- NMR : 1H/13C NMR in DMSO-d6 or CDCl3 (e.g., δ 3.8–4.0 ppm for methoxy groups; aromatic protons at δ 6.5–8.5 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data or biological activity across studies?

- Methodological Answer :

- Reproducibility Checks : Synthesize the compound using literature protocols (e.g., ) and compare spectral data.

- Counterion Effects : Test chloride vs. formate salts to assess spectral shifts (e.g., UV-Vis λmax differences due to ion pairing).

- Biological Assays : Use standardized protocols (e.g., MTT assay in ) with controlled cell lines and reagent batches. Statistical validation (ANOVA) minimizes variability .

Q. How to design experiments investigating its interaction with nucleic acids or proteins?

- Methodological Answer :

- Nucleic Acid Binding : Use UV-Vis titration (hypochromicity/metachromasy) with CT-DNA. Calculate binding constants via Scatchard plots.

- Protein Interactions : Perform fluorescence quenching studies with bovine serum albumin (BSA). Circular dichroism (CD) monitors conformational changes.

- Competition Assays : Introduce intercalators (e.g., ethidium bromide) to evaluate binding mode specificity .

Q. What challenges arise in quantifying its stability under physiological conditions?

- Methodological Answer :

- pH/thermal stability : Incubate in buffers (pH 4–9) at 37°C. Monitor degradation via LC-MS ( ) over 24–72 hours.

- Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines). Use amber vials for storage.

- Degradation Products : Identify via HRMS and 1H NMR. Formate counterion may hydrolyze to CO2 under acidic conditions, requiring inert atmosphere handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.